![molecular formula C11H21O7P B14459082 (Diethoxyphosphoryl)methyl [2-(ethenyloxy)ethoxy]acetate CAS No. 67278-18-6](/img/structure/B14459082.png)
(Diethoxyphosphoryl)methyl [2-(ethenyloxy)ethoxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Diethoxyphosphoryl)methyl [2-(ethenyloxy)ethoxy]acetate is a chemical compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Diethoxyphosphoryl)methyl [2-(ethenyloxy)ethoxy]acetate typically involves a multi-step process. One common method includes the reaction of diethyl phosphite with an appropriate alkylating agent to introduce the diethoxyphosphoryl group. This is followed by the reaction with an ethenyloxyethoxy-containing compound under controlled conditions to form the final product. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The industrial methods also focus on minimizing waste and optimizing the use of raw materials to reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(Diethoxyphosphoryl)methyl [2-(ethenyloxy)ethoxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and acetates.
Reduction: Reduction reactions can lead to the formation of simpler phosphorous-containing compounds.
Substitution: The ethenyloxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired products.
Major Products Formed
The major products formed from these reactions include phosphates, acetates, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(Diethoxyphosphoryl)methyl [2-(ethenyloxy)ethoxy]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (Diethoxyphosphoryl)methyl [2-(ethenyloxy)ethoxy]acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways by binding to specific sites on these targets, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other phosphorous-containing esters and ethers, such as:
- Diethyl phosphite
- Ethyl acetate
- Methyl ethanoate
Uniqueness
What sets (Diethoxyphosphoryl)methyl [2-(ethenyloxy)ethoxy]acetate apart is its unique combination of functional groups, which imparts distinct reactivity and properties. This makes it particularly valuable in applications requiring specific chemical behaviors and interactions.
Propriétés
Numéro CAS |
67278-18-6 |
|---|---|
Formule moléculaire |
C11H21O7P |
Poids moléculaire |
296.25 g/mol |
Nom IUPAC |
diethoxyphosphorylmethyl 2-(2-ethenoxyethoxy)acetate |
InChI |
InChI=1S/C11H21O7P/c1-4-14-7-8-15-9-11(12)16-10-19(13,17-5-2)18-6-3/h4H,1,5-10H2,2-3H3 |
Clé InChI |
CPIMPPOCMAUJPU-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(COC(=O)COCCOC=C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



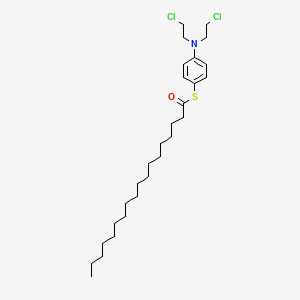
![2-[Bis(phosphonomethyl)amino]benzoic acid](/img/structure/B14459018.png)
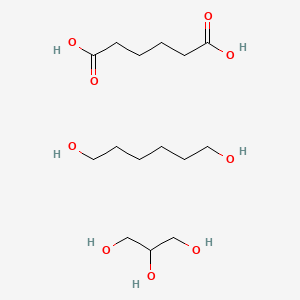
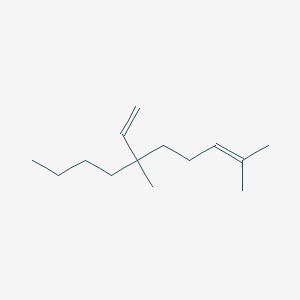
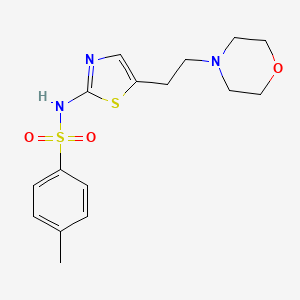
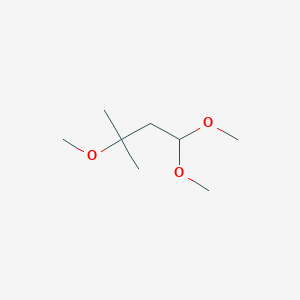
![3-{[(Benzyloxy)carbonyl]amino}-N-(3-oxobutanoyl)-L-alanine](/img/structure/B14459060.png)
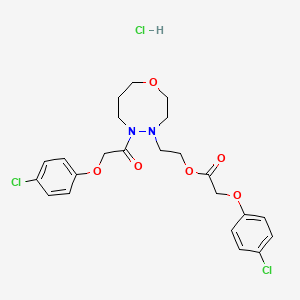
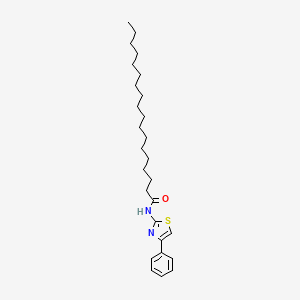
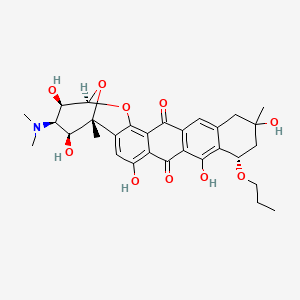
![3H-Indolium, 1,3,3-trimethyl-2-[2-(2-methyl-1H-indol-3-yl)ethenyl]-, acetate](/img/structure/B14459071.png)
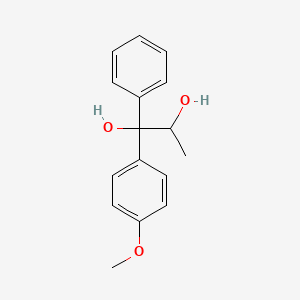
![5,5'-(Ethane-1,2-diyl)bis[N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine]](/img/structure/B14459086.png)
